2-(1-Methyl-1H-pyrrol-2-YL)-N'-(3-phenoxybenzylidene)acetohydrazide
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Overview
Description
2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3-phenoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3-phenoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide and 3-phenoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3-phenoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3-phenoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3-methoxybenzylidene)acetohydrazide
- 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3-chlorobenzylidene)acetohydrazide
Uniqueness
2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3-phenoxybenzylidene)acetohydrazide is unique due to its specific structural features, which may confer distinct chemical and biological properties. The presence of the phenoxy group, for example, may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-23-12-6-8-17(23)14-20(24)22-21-15-16-7-5-11-19(13-16)25-18-9-3-2-4-10-18/h2-13,15H,14H2,1H3,(H,22,24)/b21-15+ |
InChI Key |
SISOJJGGGDSXAR-RCCKNPSSSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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